5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one 5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733375
InChI: InChI=1S/C13H15NO3/c15-9-2-1-3-11-12(9)10(16)8-13(17-11)4-6-14-7-5-13/h1-3,14-15H,4-8H2
SMILES:
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one

CAS No.:

Cat. No.: VC15733375

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name 5-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one
Standard InChI InChI=1S/C13H15NO3/c15-9-2-1-3-11-12(9)10(16)8-13(17-11)4-6-14-7-5-13/h1-3,14-15H,4-8H2
Standard InChI Key ZDYFZFREYIKWGA-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CC(=O)C3=C(C=CC=C3O2)O

Introduction

Chemical Structure and Nomenclature

5-Hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one is a bicyclic molecule characterized by a spiro junction connecting a chromene (benzopyran) ring system and a piperidine moiety. Key structural features include:

  • A chromene core (2H-1-benzopyran) with a ketone group at position 4 (4-(3H)-one) and a hydroxyl group at position 5.

  • A piperidine ring fused at the spiro carbon (position 2 of chromene and position 4' of piperidine).

The IUPAC name reflects this arrangement: 5-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one. The spiro architecture imposes conformational rigidity, which is critical for its interaction with opioid receptors .

Synthesis and Manufacturing

Synthetic routes to this compound often involve multi-step strategies leveraging cyclization and functional group transformations:

Key Synthetic Steps

  • Chromene Formation: Cyclization of substituted phenols with carbonyl precursors under acidic or basic conditions. For example, Mannich reactions with formaldehyde and amines yield spirocyclic intermediates .

  • Spiro Junction Construction: Use of cyclohexanone derivatives or piperidine precursors to form the spiro linkage. Patent EP0431943B1 describes similar spirochromene-piperidine syntheses via nucleophilic substitution or Friedel-Crafts alkylation .

  • Functionalization: Introduction of the 5-hydroxy group via hydroxylation or demethylation of methoxy precursors .

Example Pathway

A representative synthesis (adapted from ):

  • Bromination: 6-Bromo-3,4-dihydronaphthalen-1(2H)-one is treated with hydrobromic acid and sodium nitrite to introduce a bromine substituent.

  • Spirocyclization: Reaction with piperidine derivatives under basic conditions forms the spiro-piperidine chromanone.

  • Hydroxylation: Selective oxidation or hydrolysis introduces the 5-hydroxy group.

Pharmacological Properties

Opioid Receptor Affinity

This compound exhibits selectivity for delta opioid receptors (DOR) and kappa opioid receptors (KOR), with moderate affinity for mu opioid receptors (MOR) . Key findings include:

  • DOR Agonism: Analogs like ADL5859 (a spiro[chromene-2,4'-piperidine] derivative) show potent DOR binding (Ki < 10 nM) and anti-nociceptive effects in preclinical models .

  • KOR Selectivity: Substituents on the chromene ring (e.g., halogens) enhance KOR selectivity. For instance, FW-AII-OH-1 (a 5-fluoro analog) demonstrates nanomolar KOR affinity .

Mechanism of Action

  • G Protein Bias: Spirochromene-piperidine derivatives preferentially activate Gα<sub>i/o</sub> signaling over β-arrestin recruitment, reducing side effects like respiratory depression .

  • Molecular Interactions:

    • The protonated nitrogen of the piperidine ring forms a salt bridge with Asp128<sup>3.32</sup> in DOR .

    • The chromene’s aromatic system engages in π-π stacking with Tyr<sup>7.43</sup> in KOR .

Structure-Activity Relationships (SAR)

Modifications to the spirochromene scaffold significantly impact receptor selectivity and potency:

ModificationEffect on ActivityExample Compound
5-Hydroxy GroupEnhances DOR affinityADL5859
4-Keto GroupStabilizes chromene conformationFW-AII-OH-2
Halogenation (5-Fluoro)Increases KOR selectivityFW-AII-OH-1
Phenylethyl SubstituentImproves oral bioavailabilitySalA-VS-07

Therapeutic Applications

Pain Management

  • Delta Agonists: Clinical candidates like ADL5859 (phase II trials) validate the therapeutic potential of spirochromene-piperidines in chronic pain .

  • Reduced Side Effects: G protein-biased signaling minimizes constipation and dependence compared to traditional opioids .

Other Indications

  • Anti-Inflammatory Effects: Spirocyclic chromenes inhibit lipoxygenase and cyclooxygenase pathways, suggesting utility in inflammatory pain .

  • Antimicrobial Activity: Structural analogs exhibit moderate activity against Gram-positive bacteria .

Analytical Characterization

Standard techniques for quality control include:

  • NMR Spectroscopy: Confirms spiro junction and substituent positions .

  • HPLC-MS: Quantifies purity and detects degradation products .

  • X-ray Crystallography: Resolves binding modes in receptor complexes .

Future Perspectives

  • Dual-Target Agonists: Combining DOR/KOR activity may enhance efficacy in neuropathic pain .

  • Prodrug Development: Esterification of the 5-hydroxy group could improve pharmacokinetics .

  • Non-Opioid Applications: Exploration in inflammation and oncology is warranted .

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